Oxaliplatin
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Overview
Description
Oxaliplatin, sold under the brand name Eloxatin, is a platinum-based chemotherapy drug used primarily to treat colorectal cancer . It is part of the platinum-based antineoplastic class of medications and is administered intravenously . This compound is known for its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription, which leads to cell death .
Preparation Methods
Oxaliplatin is synthesized through a series of chemical reactions involving platinum compounds. The synthetic route typically involves the reaction of potassium tetrachloroplatinate with cyclohexane-1,2-diamine to form a platinum-diamine complex. This complex is then reacted with oxalic acid to produce this compound . Industrial production methods involve similar steps but are optimized for large-scale synthesis and purity.
Chemical Reactions Analysis
Oxaliplatin undergoes several types of chemical reactions, including:
Substitution Reactions: In physiological conditions, this compound undergoes nonenzymatic conversion to active derivatives via displacement of the oxalate ligand.
Cross-Linking Reactions: This compound forms both intrastrand and interstrand cross-links with DNA, which are crucial for its cytotoxic effects.
Scientific Research Applications
Oxaliplatin has a wide range of scientific research applications:
Mechanism of Action
Oxaliplatin exerts its effects by forming cross-links with DNA, which inhibit DNA replication and transcription, leading to cell death . The platinum compound binds to DNA following intracellular hydrolysis, forming cross-links that prevent the DNA from being copied . This cytotoxicity is cell-cycle nonspecific, meaning it can affect cells at any stage of the cell cycle .
Comparison with Similar Compounds
Oxaliplatin is often compared with other platinum-based chemotherapy drugs such as cisplatin and carboplatin. While all three drugs form DNA cross-links, this compound has a unique diaminocyclohexane (DACH) ligand that provides greater antitumor effects and prevents cross-resistance with cisplatin and carboplatin . This makes this compound particularly effective in cases where cancer cells have developed resistance to other platinum-based drugs .
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers.
Carboplatin: A platinum-based drug similar to cisplatin but with a different side effect profile.
This compound’s unique properties and effectiveness in treating colorectal cancer make it a valuable addition to the arsenal of chemotherapy drugs.
Properties
Molecular Formula |
C8H14N2O4Pt |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2/t5-,6-;;/m1../s1 |
InChI Key |
ZROHGHOFXNOHSO-BNTLRKBRSA-L |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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